molecular formula C15H15NO3S B188265 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid CAS No. 113995-55-4

1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid

Cat. No. B188265
CAS RN: 113995-55-4
M. Wt: 289.4 g/mol
InChI Key: FARITYWNMPFIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1,2-Trimethyl-1H-benzo[e]indole” is a synthetic compound . It is used as an indole pH fluorescent probe and can be used for intracellular pH detection and cell marking . It can also be used as a novel nanocarrier-based near-infrared optical probes for in-vivo tumor imaging .


Synthesis Analysis

The synthesis of “1,1,2-Trimethyl-1H-benzo[e]indole” involves the addition of isopropyl methyl ketone to a solution of 2-naphthylhydrazine hydrochloride in glacial acetic acid . The mixture is stirred at 20 °C and then refluxed for 6 hours. The reaction mixture is then poured onto ice and neutralized with sodium carbonate. The precipitate formed is collected by filtration .


Molecular Structure Analysis

The molecular formula of “1,1,2-Trimethyl-1H-benzo[e]indole” is C15H15N . The molecular weight is 209.29 . The InChI key is WJZSZXCWMATYFX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1,1,2-Trimethyl-1H-benzo[e]indole” is a yellow to brown crystalline powder . It has a melting point of 111-117 °C and a boiling point of 338.66°C (rough estimate) . The compound is insoluble at 20°C .

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,1,2-trimethylbenzo[e]indole-7-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9-15(2,3)14-12-6-5-11(20(17,18)19)8-10(12)4-7-13(14)16-9/h4-8H,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARITYWNMPFIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600568
Record name 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113995-55-4
Record name 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1,2-Trimethyl-1H-benz[e]indole, 100 g. was added with stirring to 500 mL of concentrated H2SO4. The mixture was heated at 180° C. for 1/2 h, cooled to 60° C. and poured onto 2 Kg ice. Cautionsly 500 ml of 50% aqueous NaOH was added. After 24 hours at room temperature the solid was filtered off, and 500 mL of saturated aqueous Na2SO4 was added. The resulting solid precipitate was collected, added to the previously filtered solid, and recrystallized from 2 L of H2O. Yield 25 g after overnight vacuum drying at 50° C. The location of the sulfo group was determined as being the 7-position by proton nuclear magnetic resonance measurements.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.